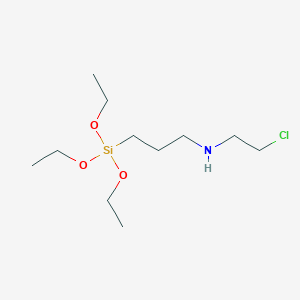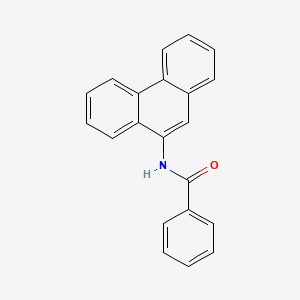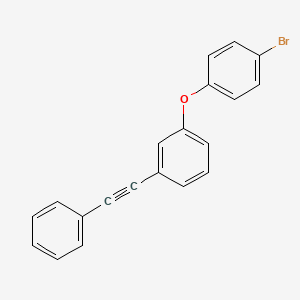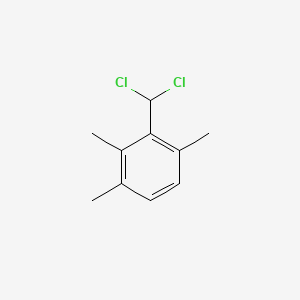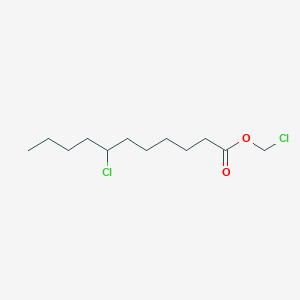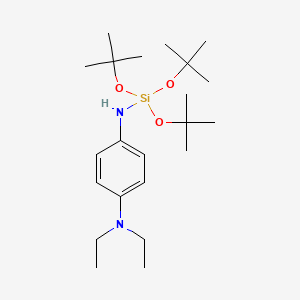
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with diethylamine and tri-tert-butoxysilyl groups, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine typically involves the reaction of N1,N~1~-diethyl-p-phenylenediamine with tri-tert-butoxysilane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tri-tert-butoxysilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~-Diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Similar in structure but with a quinoline group instead of tri-tert-butoxysilyl.
N~1~,N~1~-Diethyl-N~4~-(methyl)benzene-1,4-diamine: Lacks the bulky tri-tert-butoxysilyl group, leading to different reactivity and applications.
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is unique due to the presence of the tri-tert-butoxysilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Propiedades
Número CAS |
82991-93-3 |
|---|---|
Fórmula molecular |
C22H42N2O3Si |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
4-N,4-N-diethyl-1-N-[tris[(2-methylpropan-2-yl)oxy]silyl]benzene-1,4-diamine |
InChI |
InChI=1S/C22H42N2O3Si/c1-12-24(13-2)19-16-14-18(15-17-19)23-28(25-20(3,4)5,26-21(6,7)8)27-22(9,10)11/h14-17,23H,12-13H2,1-11H3 |
Clave InChI |
NSTUDKDTIWAGRB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


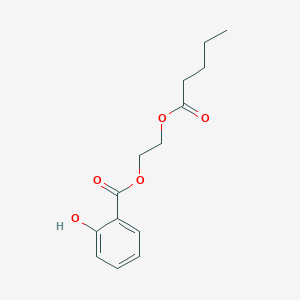
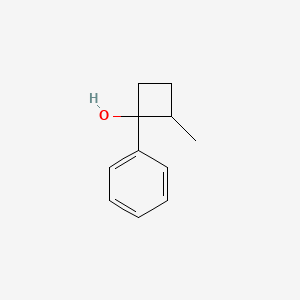
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
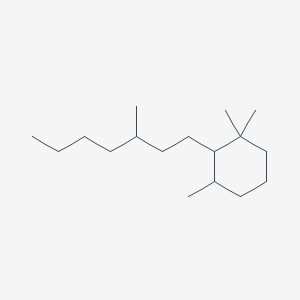
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
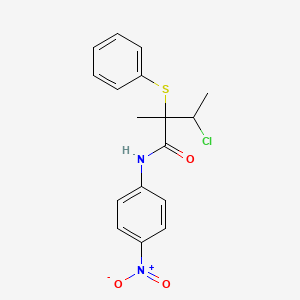

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
